molecular formula C20H21ClN2O3 B7697108 1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide

1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide

Cat. No. B7697108
M. Wt: 372.8 g/mol
InChI Key: JYSAVHLCQFKZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide, also known as JNJ-1939263, is a small molecule inhibitor of the TRPA1 ion channel. TRPA1 is a member of the transient receptor potential (TRP) family of ion channels, which are involved in various physiological processes such as pain sensation, temperature sensing, and inflammation. JNJ-1939263 has been studied for its potential therapeutic applications in pain management, respiratory diseases, and cancer.

Mechanism of Action

1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a selective inhibitor of TRPA1 channels, which are expressed in sensory neurons and other cell types. TRPA1 channels are activated by various stimuli such as cold, heat, and chemical irritants, and their activation leads to the influx of calcium ions and the generation of action potentials. This compound binds to a specific site on TRPA1 channels and inhibits their activation by various stimuli.
Biochemical and Physiological Effects:
This compound has been shown to inhibit TRPA1-mediated responses in various cell types, including sensory neurons, airway smooth muscle cells, and cancer cells. It has been shown to reduce pain sensation in animal models of neuropathic and inflammatory pain, reduce airway hyperresponsiveness in animal models of asthma and COPD, and reduce tumor growth in animal models of breast cancer and melanoma. This compound has also been shown to have anti-inflammatory effects in animal models of asthma and COPD.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a selective inhibitor of TRPA1 channels, which makes it a useful tool for studying the physiological and pathological roles of TRPA1 channels in various cell types. However, its potency and selectivity may vary depending on the experimental conditions and cell types used. Additionally, this compound has not been approved for clinical use, and its safety and efficacy in humans are not yet known.

Future Directions

Future research on 1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide could focus on the following areas:
- Further elucidation of the mechanism of action of this compound on TRPA1 channels
- Optimization of the synthesis process to improve the potency and selectivity of this compound
- Evaluation of the safety and efficacy of this compound in preclinical and clinical studies
- Investigation of the potential therapeutic applications of this compound in other diseases such as inflammatory bowel disease and chronic pain
- Development of novel TRPA1 inhibitors based on the structure of this compound

Synthesis Methods

1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide can be synthesized using a multistep process involving the reaction of various chemicals such as 2-chlorobenzoyl chloride, 2-methoxyphenylpiperidine-4-carboxylic acid, and triethylamine. The synthesis process has been described in detail in several research articles and patents.

Scientific Research Applications

1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in pain management. TRPA1 channels are involved in the detection of noxious stimuli such as cold, heat, and chemical irritants, and their activation can lead to pain sensation. This compound has been shown to inhibit TRPA1 channels and reduce pain in animal models of neuropathic and inflammatory pain. It has also been studied for its potential use in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where TRPA1 channels are involved in airway inflammation and bronchoconstriction. This compound has been shown to inhibit TRPA1-mediated responses in airway smooth muscle cells and reduce airway hyperresponsiveness in animal models of asthma and COPD. Additionally, this compound has been studied for its potential use in cancer therapy, where TRPA1 channels are involved in tumor growth and metastasis. This compound has been shown to inhibit TRPA1-mediated responses in cancer cells and reduce tumor growth in animal models of breast cancer and melanoma.

properties

IUPAC Name

1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-18-9-5-4-8-17(18)22-19(24)14-10-12-23(13-11-14)20(25)15-6-2-3-7-16(15)21/h2-9,14H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSAVHLCQFKZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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